2-[2-(4-Nonylphenoxy)ethoxy]ethanol
Overview
Description
2-[2-(4-Nonylphenoxy)ethoxy]ethanol is a chemical compound with the molecular formula C₁₉H₃₂O₃ . It is a member of the nonoxynol family, which are nonionic surfactants commonly used in various industrial and commercial applications . This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, wetting, and dispersing properties .
Mechanism of Action
Target of Action
It is known to be a nonionic surfactant , which suggests that it interacts with a variety of biological membranes and proteins.
Mode of Action
As a nonionic surfactant, 2-[2-(4-Nonylphenoxy)ethoxy]ethanol likely interacts with its targets by altering their physical properties. This can lead to changes in membrane permeability or protein conformation, potentially affecting the function of these targets .
Pharmacokinetics
As a surfactant, it is likely to have good solubility in both aqueous and lipid environments, which could influence its bioavailability .
Result of Action
It is known to be used as a demulsifier and has been described as having a good dehydration effect . This suggests that it may alter the properties of water-containing systems at the molecular and cellular level.
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. As a surfactant, it is known to be stable across a wide pH range .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol typically involves the ethoxylation of nonylphenol. The process begins with the reaction of nonylphenol with ethylene oxide under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide . The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired degree of ethoxylation is achieved .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where nonylphenol and ethylene oxide are continuously fed into the system. The reaction is typically conducted at elevated temperatures (around 150-200°C) and under high pressure (up to 10 bar) to facilitate the ethoxylation process . The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Nonylphenoxy)ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Simpler alcohols, hydrocarbons.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
2-[2-(4-Nonylphenoxy)ethoxy]ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Nonylphenol Ethoxylates: Similar in structure but with varying degrees of ethoxylation.
Octylphenol Ethoxylates: Differ in the alkyl chain length but share similar surfactant properties.
Alkylphenol Ethoxylates: A broader category that includes compounds with different alkyl chain lengths and degrees of ethoxylation.
Uniqueness
2-[2-(4-Nonylphenoxy)ethoxy]ethanol is unique due to its specific ethoxylation degree, which provides a balance between hydrophilic and hydrophobic properties . This balance makes it particularly effective in applications requiring both emulsification and wetting properties .
Properties
IUPAC Name |
2-[2-(4-nonylphenoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXVTZPGEOGTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058600 | |
Record name | 4-Nonylphenol diethoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Liquid, Colorless liquid or white solid; [CAMEO] White or pale yellow solid; Hygroscopic (n >= 15; avg 15-100); Clear colorless or pale yellow liquid; Hygroscopic (n >= 5; avg 3-15); (n = avg # moles of ethylene oxide); [CHEMINFO] | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Polyethylene glycol nonylphenyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6754 | |
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Solubility |
>1000 mg/l | |
Record name | POLYETHYLENE GLYCOL NONYLPHENYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6825 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
20427-84-3, 9016-45-9, 68412-54-4 | |
Record name | 4-Nonylphenol diethoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20427-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nonoxynol-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[2-(4-nonylphenoxy)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nonylphenol diethoxylate | |
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Record name | Nonylphenol, ethoxylated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.533 | |
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Record name | Nonylphenol, branched, ethoxylated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.700 | |
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Record name | 2-[2-(4-nonylphenoxy)ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.818 | |
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Record name | Poly(oxy-1,2-ethanediyl), a-(nonylphenyl)-w-hydroxy- (CAS 9016-45-9) | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly (oxy-1,2-ethanediyl), alpha -(nonylphenyl)-omega-hydroxy-, branched | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NONOXYNOL-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | POLYETHYLENE GLYCOL NONYLPHENYL ETHER | |
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Melting Point |
42-43 °C | |
Record name | POLYETHYLENE GLYCOL NONYLPHENYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6825 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol contribute to its function as a pesticide spray adjuvant?
A1: this compound exhibits strong surface activity, meaning it can lower the surface tension of liquids. [] This property is crucial for pesticide spray adjuvants as it allows for better spreading and wetting of the spray solution on plant surfaces, ultimately enhancing the efficacy of the pesticide. The molecule achieves this through its structure:
Q2: What are the potential environmental impacts of using this compound in pesticide formulations?
A2: While the provided research paper primarily focuses on the physicochemical properties of APSA-80 and doesn't delve deep into the environmental impact of this compound, it's important to acknowledge potential concerns:
- Waste Management: The paper highlights the need for responsible waste management practices associated with APSA-80. [] This implies that appropriate measures are necessary to minimize the release of this compound into the environment during production, use, and disposal of pesticide formulations containing it.
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